molecular formula C10H12N2 B13195388 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile

2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile

Cat. No.: B13195388
M. Wt: 160.22 g/mol
InChI Key: ZNTFCADGVOZJPV-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of pyridine, characterized by the presence of a nitrile group attached to a propanenitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile typically involves the reaction of 6-methylpyridine with a suitable nitrile precursor under controlled conditions. One common method is the reaction of 6-methylpyridine with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
  • 3-(6-methylpyridin-2-yl)propanoic acid
  • Propionitrile

Comparison: Compared to similar compounds, 2-Methyl-2-(6-methylpyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridin-3-yl)propanenitrile

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(6-12-8)10(2,3)7-11/h4-6H,1-3H3

InChI Key

ZNTFCADGVOZJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C#N

Origin of Product

United States

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